2-[Amino(cyclopropyl)methyl]-4-bromophenol
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Overview
Description
2-[Amino(cyclopropyl)methyl]-4-bromophenol is an organic compound with the molecular formula C₁₀H₁₂BrNO It features a bromophenol core substituted with an amino group and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4-bromophenol typically involves the following steps:
Amination: The amino group can be introduced via nucleophilic substitution reactions. This can be done by reacting the brominated phenol with an appropriate amine, such as cyclopropylmethylamine, under basic conditions.
Cyclopropylmethylation: The cyclopropylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, using cyclopropylmethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: Pd/C with hydrogen gas or other suitable reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides, often in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dehalogenated phenol derivatives.
Substitution: Various substituted phenol derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[Amino(cyclopropyl)methyl]-4-bromophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-bromophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: Lacks the cyclopropylmethyl group, which may affect its reactivity and biological activity.
4-Bromo-2-hydroxybenzylamine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness
2-[Amino(cyclopropyl)methyl]-4-bromophenol is unique due to the presence of both an amino group and a cyclopropylmethyl group on the bromophenol core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12BrNO |
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Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-4-bromophenol |
InChI |
InChI=1S/C10H12BrNO/c11-7-3-4-9(13)8(5-7)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2 |
InChI Key |
OKLNVTWPBWCUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)Br)O)N |
Origin of Product |
United States |
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